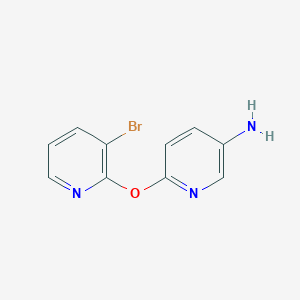![molecular formula C9H14N2O3 B8631328 [4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol](/img/structure/B8631328.png)
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol is a heterocyclic organic compound that features a pyridine ring substituted with aminoethoxy and hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 2,6-bis(hydroxymethyl)pyridine derivative reacts with an aminoethoxy compound under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the substituents.
Substitution: The aminoethoxy group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Products include 4-[2-Aminoethoxy]-2,6-diformylpyridine or 4-[2-Aminoethoxy]-2,6-dicarboxypyridine.
Reduction: Reduced derivatives of the pyridine ring or the substituents.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which [4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminoethoxy and hydroxymethyl groups can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxymethylpyridine: Lacks the aminoethoxy group, making it less versatile in terms of functionalization.
2,6-Dihydroxymethylpyridine: Similar structure but without the aminoethoxy group, affecting its reactivity and applications.
4-Aminoethoxypyridine: Lacks the hydroxymethyl groups, which may limit its use in certain reactions.
Uniqueness
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol is unique due to the presence of both aminoethoxy and hydroxymethyl groups, providing a balance of reactivity and functionality. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C9H14N2O3/c10-1-2-14-9-3-7(5-12)11-8(4-9)6-13/h3-4,12-13H,1-2,5-6,10H2 |
Clé InChI |
DYSHJLWOUURIBP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CO)CO)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


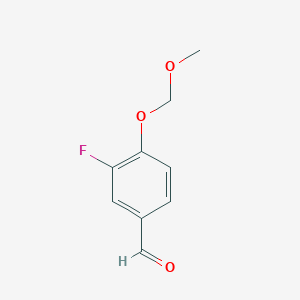
![(6-Bromopyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B8631250.png)

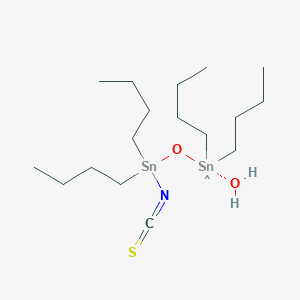
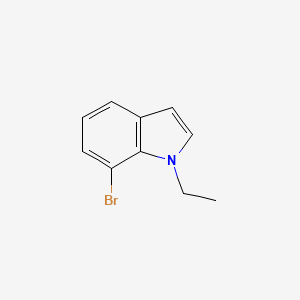

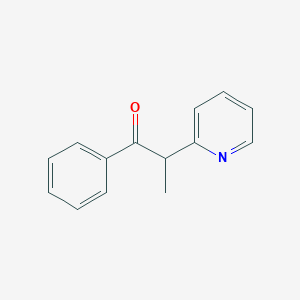
![4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid](/img/structure/B8631292.png)
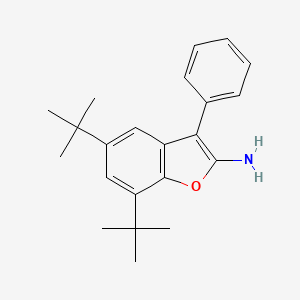
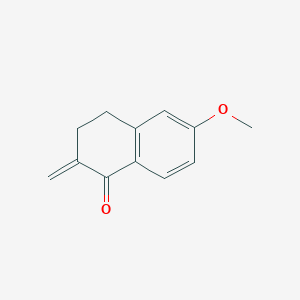
![tert-Butyl ((2R,3S)-7-fluoro-2-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B8631315.png)
